Cas no 25406-45-5 (2'-Deoxy-N,N,5-trimethylcytidine)
2'-Deoxy-N,N,5-trimethylcytidine Chemical and Physical Properties
Names and Identifiers
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- Cytidine,2'-deoxy-N,N,5-trimethyl- (8CI,9CI)
- Cytidine, 2'-deoxy-N,N,5-trimethyl-
- M-dmC
- Cytidine,2'-deoxy-N,N,5-trimethyl-(8ci,9ci)
- 4-Dma-TH
- 25406-45-5
- 4-(dimethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
- 4-Dimethylaminothymidine
- 4-(dimethylamino)-1-[(2R, 4S, 5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
- 1-(2-Deoxypentofuranosyl)-4-(dimethylamino)-5-methylpyrimidin-2(1H)-one
- DTXSID00948256
- 2'-Deoxy-N,N,5-trimethylcytidine
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- Inchi: 1S/C12H19N3O4/c1-7-5-15(12(18)13-11(7)14(2)3)10-4-8(17)9(6-16)19-10/h5,8-10,16-17H,4,6H2,1-3H3/t8-,9+,10+/m0/s1
- InChI Key: XFVZGRVQZIWASI-IVZWLZJFSA-N
- SMILES: O1[C@H](CO)[C@H](C[C@@H]1N1C(N=C(C(C)=C1)N(C)C)=O)O
Computed Properties
- Exact Mass: 269.13767
- Monoisotopic Mass: 269.13755610g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 433
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 85.6Ų
Experimental Properties
- PSA: 85.6
2'-Deoxy-N,N,5-trimethylcytidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D235190-1mg |
2'-Deoxy-N,N,5-trimethylcytidine |
25406-45-5 | 1mg |
$75.00 | 2023-05-18 | ||
| TRC | D235190-5mg |
2'-Deoxy-N,N,5-trimethylcytidine |
25406-45-5 | 5mg |
$207.00 | 2023-05-18 | ||
| TRC | D235190-10mg |
2'-Deoxy-N,N,5-trimethylcytidine |
25406-45-5 | 10mg |
$362.00 | 2023-05-18 | ||
| TRC | D235190-25mg |
2'-Deoxy-N,N,5-trimethylcytidine |
25406-45-5 | 25mg |
$758.00 | 2023-05-18 | ||
| TRC | D235190-50mg |
2'-Deoxy-N,N,5-trimethylcytidine |
25406-45-5 | 50mg |
$1303.00 | 2023-05-18 | ||
| TRC | D235190-100mg |
2'-Deoxy-N,N,5-trimethylcytidine |
25406-45-5 | 100mg |
$ 1800.00 | 2023-09-08 |
2'-Deoxy-N,N,5-trimethylcytidine Suppliers
2'-Deoxy-N,N,5-trimethylcytidine Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 2'-Deoxy-N,N,5-trimethylcytidine
Research Brief on 2'-Deoxy-N,N,5-trimethylcytidine (CAS: 25406-45-5): Recent Advances and Applications
2'-Deoxy-N,N,5-trimethylcytidine (CAS: 25406-45-5) is a modified nucleoside derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique methylation pattern at the N4, N4, and C5 positions of the cytidine base, has shown promising potential in various therapeutic and diagnostic applications. Recent studies have explored its role in nucleic acid chemistry, antiviral drug development, and epigenetics, making it a compound of considerable interest for researchers in the field.
One of the key areas of research involving 2'-Deoxy-N,N,5-trimethylcytidine is its application in the design of modified oligonucleotides. The methylation modifications at the N4 and C5 positions enhance the stability of the nucleoside against enzymatic degradation, which is critical for the development of therapeutic nucleic acids. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that oligonucleotides incorporating 2'-Deoxy-N,N,5-trimethylcytidine exhibited improved resistance to nucleases, thereby increasing their half-life in biological systems. This property is particularly valuable for antisense oligonucleotides and siRNA therapies, where stability in vivo is a major challenge.
In addition to its applications in nucleic acid therapeutics, 2'-Deoxy-N,N,5-trimethylcytidine has also been investigated for its potential antiviral properties. A recent preprint study (2024) highlighted its inhibitory effects on the replication of certain RNA viruses, including SARS-CoV-2. The study proposed that the methylation modifications interfere with viral RNA polymerase activity, thereby reducing viral load. While further in vivo studies are needed to validate these findings, the preliminary results suggest a promising avenue for the development of broad-spectrum antiviral agents.
Epigenetic research has also benefited from the study of 2'-Deoxy-N,N,5-trimethylcytidine. The compound's ability to mimic naturally occurring methylated cytidine residues makes it a valuable tool for investigating DNA methylation patterns and their role in gene regulation. A 2023 paper in Epigenetics & Chromatin utilized this compound to probe the mechanisms of DNA methyltransferase enzymes, shedding light on their substrate specificity and catalytic mechanisms. Such studies are crucial for understanding epigenetic dysregulation in diseases like cancer and for developing targeted epigenetic therapies.
Despite its potential, the synthesis and large-scale production of 2'-Deoxy-N,N,5-trimethylcytidine remain challenging. Recent advances in chemical synthesis, however, have addressed some of these issues. A 2024 report in Organic Letters described a novel enzymatic approach for the regioselective methylation of cytidine derivatives, offering a more efficient and scalable route to produce 2'-Deoxy-N,N,5-trimethylcytidine. This development is expected to facilitate further research and potential commercialization of the compound.
In conclusion, 2'-Deoxy-N,N,5-trimethylcytidine (CAS: 25406-45-5) represents a versatile and promising molecule in chemical biology and pharmaceutical research. Its applications span nucleic acid therapeutics, antiviral drug development, and epigenetic studies, with recent advancements highlighting its potential for clinical translation. Ongoing research efforts are likely to uncover additional therapeutic and diagnostic uses, making it a compound to watch in the coming years.
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